deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H
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Overview
Description
Deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H is a synthetic peptide analog of the antidiuretic hormone arginine vasopressin. This compound is known for its potent antidiuretic effects and is commonly used in medical treatments for conditions such as diabetes insipidus and primary nocturnal enuresis. It is also referred to as desmopressin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions
Deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like HBTU, DIC, and protecting groups like Fmoc.
Major Products
The major products of these reactions include various analogs of the original peptide, each with unique biological activities and properties .
Scientific Research Applications
Deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and its effects on vasopressin receptors.
Medicine: Used in the treatment of diabetes insipidus, primary nocturnal enuresis, and certain bleeding disorders.
Industry: Employed in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors, particularly the V2 receptor in the kidneys. This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). The elevated cAMP levels promote the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, enhancing water reabsorption and reducing urine output .
Comparison with Similar Compounds
Similar Compounds
Arginine Vasopressin: The natural hormone with similar antidiuretic effects but shorter duration of action.
Lypressin: Another synthetic analog with similar properties but different amino acid substitutions.
Terlipressin: A vasopressin analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Uniqueness
Deamino-Cys(1)-D-Tyr-D-Phe-D-Gln-D-Asn-Cys(1)-D-Pro-Arg-Gly-NH2.CH3CO2H is unique due to its high selectivity for the V2 receptor and its prolonged duration of action compared to natural vasopressin. This makes it particularly effective for long-term management of conditions requiring antidiuretic therapy .
Properties
Molecular Formula |
C48H68N14O14S2 |
---|---|
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
acetic acid;(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7R,10R,13R,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33-,34+;/m0./s1 |
InChI Key |
MLSVJHOYXJGGTR-COZVRORISA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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